CI-1040

Description

CI-1040 has been used in trials studying the treatment of Lung Cancer, Breast Cancer, Breast Neoplasms, Pancreatic Cancer, and Colorectal Cancer, among others.

MEK Inhibitor this compound is an agent that inhibits both mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2), substrates of Raf and phosphorylates extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2), preventing phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, involved with signal transduction pathways and tumor proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

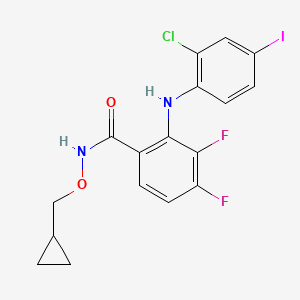

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMMXOIFOQCCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048945 | |

| Record name | C.I. 1040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-79-3 | |

| Record name | PD 184352 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-1040 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. 1040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CI-1040 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K9Y00J04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CI-1040 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-1040, also known as PD184352, is a pioneering small-molecule inhibitor targeting the core of a critical oncogenic signaling pathway. As the first inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2) to enter clinical trials, its mechanism of action has been extensively studied, providing a foundational understanding for the development of subsequent targeted therapies.[1][2] This technical guide delineates the molecular mechanism of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound is a highly specific, orally active inhibitor of MEK1 and MEK2, central components of the mitogen-activated protein kinase (MAPK) cascade, also known as the RAS-RAF-MEK-ERK pathway.[1][2] This pathway is a critical transducer of extracellular signals from growth factors and cytokines, regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[3] In a multitude of cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF, leading to uncontrolled cell growth.[4]

This compound functions as a non-competitive inhibitor with respect to ATP.[4][5] Structural studies have revealed that this compound binds to a unique hydrophobic pocket adjacent to, but distinct from, the ATP-binding site on the MEK1/2 enzymes.[4] This binding induces a conformational change that locks MEK in a catalytically inactive state, thereby preventing the phosphorylation and subsequent activation of its only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4] The inhibition of ERK1/2 phosphorylation is the hallmark of this compound's activity, leading to the blockade of downstream signaling to the nucleus and ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][5]

Signaling Pathway Diagram

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) against MEK1/2 and in different cancer cell lines.

| Parameter | Value | Assay Type | Cell Line/Target | Reference |

| IC50 | 17 nM | Cell-free Kinase Assay | MEK1 | [4][5] |

| IC50 | 17 nM | Cell-based Assay | MEK1/2 | [5] |

| GI50 | 52 nM | Growth Inhibition Assay | Papillary Thyroid Carcinoma (BRAF mutation) | [5] |

| GI50 | 1.1 µM | Growth Inhibition Assay | Papillary Thyroid Carcinoma (RET/PTC1) | [5] |

| IC50 | 0.15 µM | Soft Agar Growth Assay | C26 (murine colon carcinoma) | [6] |

| IC50 | 24.05 µM | Growth Inhibition Assay | PC-3 (prostate cancer) | [5] |

| IC50 | 23.73 µM | Growth Inhibition Assay | VM-CUB-1 (bladder cancer) | [5] |

Cellular Consequences of MEK Inhibition by this compound

The inhibition of MEK1/2 by this compound leads to distinct and measurable effects on cancer cell physiology.

-

Inhibition of ERK Phosphorylation: Treatment with this compound leads to a significant reduction in the levels of phosphorylated ERK (pERK) in a variety of cancer cell lines, including colon, pancreatic, breast, and ovarian carcinomas.[5] For instance, in MDA-MB-231 breast cancer cells, 1 µM of this compound inhibited the phosphorylation of ERK1 and ERK2 by 99% and 92%, respectively.[7]

-

Cell Cycle Arrest: By blocking the MAPK/ERK pathway, which is crucial for the G1 to S phase transition, this compound induces a G1 cell cycle block.[4][5] This prevents cancer cells from proceeding with cell division.

-

Induction of Apoptosis: Prolonged inhibition of the MAPK/ERK survival signals by this compound can lead to the induction of programmed cell death, or apoptosis, in cancer cells.[5][7]

-

Specificity: this compound demonstrates high specificity for MEK1/2, with minimal inhibitory activity against other kinases such as Jun kinase, p38 kinase, or Akt, even at concentrations significantly higher than its IC50 for MEK.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for pERK and Total ERK

This protocol is used to assess the inhibition of ERK phosphorylation in cancer cells following treatment with this compound.

Experimental Workflow Diagram:

Caption: A stepwise workflow for performing a Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, HT-29) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., from Cell Signaling Technology, 1:1000 dilution in 5% BSA/TBST).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

In Vitro MEK1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of MEK1.

Experimental Workflow Diagram:

Caption: A procedural diagram for an in vitro kinase assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), recombinant active MEK1, and a kinase-dead ERK2 as a substrate.

-

Inhibitor Addition: Add this compound at various concentrations or DMSO as a control.

-

Reaction Initiation: Start the reaction by adding ATP mixed with [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE, and visualize the phosphorylated ERK2 by autoradiography. The amount of radioactivity incorporated into ERK2 is quantified to determine the extent of MEK1 inhibition.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Experimental Workflow Diagram:

Caption: The workflow for a standard MTT cell proliferation assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include wells with untreated cells and vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Experimental Workflow Diagram:

Caption: The process of cell cycle analysis using flow cytometry.

Methodology:

-

Cell Treatment: Treat cells with this compound or DMSO for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.

-

Fixation: Resuspend the cells in cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanisms of Resistance

A notable mechanism of acquired resistance to this compound involves the upregulation of K-ras.[8][9] In resistant cell lines, elevated levels of activated K-ras can lead to a reactivation of the ERK pathway, thereby overcoming the inhibitory effect of this compound.[8] This highlights the adaptability of cancer cells and the importance of understanding potential resistance mechanisms in the development of targeted therapies.

Conclusion

This compound has been a seminal compound in the field of targeted cancer therapy. Its well-defined mechanism of action, centered on the specific inhibition of MEK1 and MEK2, has validated the MAPK/ERK pathway as a crucial therapeutic target. While its clinical development was halted due to limited efficacy and bioavailability, the insights gained from studying this compound have been instrumental in the development of next-generation MEK inhibitors with improved pharmacological properties. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers continuing to explore the intricacies of the MAPK/ERK pathway and the development of novel anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]

- 6. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

CI-1040: A Technical Guide to a Non-ATP Competitive MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-1040, also known as PD184352, is a pioneering small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a highly specific, orally active, non-ATP competitive inhibitor, this compound represented a significant advancement in the targeted therapy of cancers characterized by dysregulation of the Ras/Raf/MEK/ERK signaling pathway. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed methodologies for key experimental assays. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Constitutive activation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many human cancers.[1] MEK1 and MEK2, as dual-specificity kinases, are central components of this cascade, phosphorylating and activating their sole known substrates, ERK1 and ERK2.[2] The strategic position of MEK makes it an attractive target for therapeutic intervention.

This compound emerged as the first selective, non-ATP competitive inhibitor of MEK to enter clinical trials.[3] Its unique mechanism of action, binding to an allosteric pocket adjacent to the ATP-binding site, confers high specificity and avoids direct competition with endogenous ATP.[4] This guide will delve into the technical details of this compound, providing a valuable resource for understanding its biological activity and the experimental methods used for its evaluation.

Mechanism of Action

This compound is a potent and selective inhibitor of MEK1 and MEK2.[5] Unlike ATP-competitive inhibitors, this compound binds to a unique allosteric pocket on the MEK enzyme.[4] This binding event induces a conformational change that locks the kinase in an inactive state, thereby preventing the phosphorylation and subsequent activation of ERK1 and ERK2.[6] This allosteric inhibition is highly specific for MEK, with minimal off-target activity against other kinases.[5]

The non-ATP competitive nature of this compound's binding offers a significant advantage. Cellular ATP concentrations are typically very high, which can limit the efficacy of ATP-competitive inhibitors. By binding to a distinct site, this compound's inhibitory activity is independent of intracellular ATP levels.[4]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with activating mutations in BRAF or RAS.

| Cell Line | Cancer Type | Genotype | IC50 (µM) | Reference |

| Colon 26 | Colon Cancer | KRAS G12D | - | [7] |

| BX-PC3 | Pancreatic Cancer | KRAS G12D | - | [7] |

| HT-29 | Colon Cancer | BRAF V600E | - | [7] |

| MDA-MB-231 | Breast Cancer | BRAF G464V | - | [5] |

| LoVo | Colon Cancer | KRAS G13D | - | [8] |

| Papillary Thyroid Carcinoma (PTC) | Thyroid Cancer | BRAF V600E | 0.052 | [7] |

| PTC | Thyroid Cancer | RET/PTC1 | 1.1 | [7] |

Note: Specific IC50 values for some cell lines were not detailed in the provided search results but their sensitivity to this compound was established.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. Oral administration of this compound resulted in significant tumor growth inhibition in various cancer models.

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |

| Colon Tumor Xenografts | Colon Cancer | 48-200 mg/kg/dose | Impaired growth | [7] |

| PTC Xenograft (BRAF mutation) | Thyroid Cancer | 300 mg/kg/day | 31.3% reduction | [7] |

| PTC Xenograft (RET/PTC1) | Thyroid Cancer | 300 mg/kg/day | 47.5% reduction | [7] |

| MDA-MB-231 Xenograft | Breast Cancer | 25 mg/kg (with UCN-01) | Significant reduction | [7] |

| MCF7 Xenograft | Breast Cancer | 25 mg/kg (with UCN-01) | Largely abolished growth | [7] |

Clinical Data

Phase I Clinical Trial

A Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid malignancies.[9]

| Parameter | Value | Reference |

| Patients Enrolled | 77 | [9] |

| Dose Range | 100 mg QD to 800 mg TID | [9] |

| MTD | 800 mg BID (with food) | [9] |

| Dose-Limiting Toxicity | Grade 3 asthenia | [9] |

| Common Adverse Events (Grade 1/2) | Diarrhea, asthenia, rash, nausea, vomiting | [9] |

| Partial Response | 1 patient (pancreatic cancer) | [9] |

| Stable Disease | 19 patients (28%) | [9] |

| Median Duration of Stable Disease | 5.5 months (range, 4-17) | [9] |

| Tumor pERK Inhibition | Median 73% (range, 46-100%) in 10 patients | [9] |

Phase II Clinical Trial

A multicenter Phase II study evaluated the efficacy and safety of this compound in patients with advanced non-small-cell lung, breast, colon, and pancreatic cancers.[10]

| Parameter | Value | Reference |

| Patients Enrolled | 67 | [10] |

| Dosing | 800 mg BID continuously | [10] |

| Complete or Partial Responses | 0 | [10] |

| Stable Disease | 8 patients (12%) | [10] |

| Median Duration of Stable Disease | 4.4 months (range, 4-18) | [10] |

| Common Toxicities (Grade 1/2) | Diarrhea, nausea, asthenia, rash | [10] |

Although well-tolerated, this compound demonstrated insufficient single-agent antitumor activity in these unselected patient populations to warrant further development in these indications.[10]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in the Phase I clinical trial.[9]

| Parameter | Description | Reference |

| Absorption | Plasma concentrations of this compound and its active metabolite, PD 0184264, increased in a less than dose-proportional manner. | [9] |

| Food Effect | Administration with a high-fat meal resulted in an increase in drug exposure. | [9] |

| Metabolism | This compound is metabolized to an active metabolite, PD 0184264. | [11] |

Pharmacodynamics

The primary pharmacodynamic marker for this compound activity is the inhibition of ERK phosphorylation (pERK).[9]

| Parameter | Finding | Reference |

| pERK Inhibition in Tumors | A median of 73% inhibition of pERK was observed in tumor biopsies from patients in the Phase I trial. | [9] |

| pERK Inhibition in PBMCs | pERK levels were also assessed in peripheral blood mononuclear cells (PBMCs) as a surrogate marker of target engagement. | [12] |

Experimental Protocols

Detailed, step-by-step protocols for the key assays cited in the preclinical and clinical evaluation of this compound are provided below. These are based on standard laboratory procedures and information extracted from the cited literature.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.[13][14][15][16]

Western Blot for pERK and Total ERK

This protocol is used to determine the level of ERK phosphorylation as a measure of MEK activity.

Protocol:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.[17][18][19][20][21]

Immunohistochemistry for pERK and Ki-67

This protocol is for the detection of pERK and the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Protocol:

-

Slide Preparation: Cut 4-5 µm sections from FFPE tumor blocks and mount them on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

-

Blocking: Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species) for 20 minutes.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-pERK or anti-Ki-67) overnight at 4°C.

-

Detection System: Use a polymer-based detection system with an HRP-conjugated secondary antibody.

-

Chromogen: Visualize the antibody binding with a diaminobenzidine (DAB) chromogen, which produces a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Scoring: The staining intensity and the percentage of positive cells are scored by a pathologist. For Ki-67, the proliferation index is calculated as the percentage of Ki-67-positive tumor cells.[22][23][24][25]

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Protocol:

-

Cell Culture: Culture the desired cancer cell line under standard conditions.

-

Cell Preparation for Injection: Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor dimensions with calipers once the tumors become palpable.

-

Randomization: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally by gavage at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be collected for biomarker analysis (e.g., IHC for pERK).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.[26][27][28][29][30]

Conclusion

This compound was a seminal compound in the development of MEK inhibitors, providing crucial proof-of-concept for targeting the MAPK pathway in cancer. While its clinical development was ultimately halted due to limited single-agent efficacy, the knowledge gained from the preclinical and clinical studies of this compound has been invaluable. It paved the way for the development of second-generation MEK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which have now become an integral part of the therapeutic landscape for several cancers, particularly in combination with BRAF inhibitors. This technical guide has provided a comprehensive overview of the key data and experimental methodologies associated with this compound, offering a valuable resource for the scientific community.

References

- 1. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Phase I and pharmacodynamic study of the oral MEK inhibitor this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multicenter phase II study of the oral MEK inhibitor, this compound, in patients with advanced non-small-cell lung, breast, colon, and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Counting & Health Analysis [sigmaaldrich.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ki67 immunohistochemistry staining [bio-protocol.org]

- 23. genomeme.ca [genomeme.ca]

- 24. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pure.rug.nl [pure.rug.nl]

- 26. pubcompare.ai [pubcompare.ai]

- 27. researchgate.net [researchgate.net]

- 28. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Rise and Fall of a Pioneer: A Technical Guide to the Discovery and Development of CI-1040

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of CI-1040 (PD-184352), a pioneering small-molecule inhibitor of MEK1/2. As the first MEK inhibitor to enter clinical trials, this compound played a crucial role in validating the therapeutic potential of targeting the RAS/RAF/MEK/ERK signaling pathway in oncology. Despite its eventual discontinuation due to unfavorable pharmacokinetic properties, the story of this compound offers valuable insights into the challenges and intricacies of modern drug development. This guide provides a comprehensive overview of its preclinical and clinical development, complete with detailed experimental protocols and visualizations of key biological pathways and developmental workflows.

Discovery and Rationale: Targeting a Central Node in Cancer Signaling

The discovery of this compound stemmed from the recognition that the RAS/RAF/MEK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] This pathway is frequently hyperactivated through mutations in upstream components like RAS and RAF. MEK1 and MEK2, as the immediate downstream kinases of RAF and the sole known activators of ERK1/2, presented a strategic choke point for therapeutic intervention.

This compound was identified as a potent and highly selective, non-ATP-competitive inhibitor of MEK1/2.[3] Its development was predicated on the hypothesis that blocking this central kinase could effectively shut down the oncogenic signaling cascade, leading to tumor growth inhibition.

Preclinical Development: From Benchtop to Animal Models

The preclinical evaluation of this compound demonstrated its potent and specific inhibition of the MEK/ERK pathway, translating to anti-tumor activity in various cancer models.

In Vitro Activity

This compound exhibited potent inhibition of MEK1 kinase activity and downstream ERK1/2 phosphorylation in cell-based assays.

| Parameter | Value | Assay Type |

| MEK1 IC50 | 17 nM | Cell-free kinase assay |

| pERK Inhibition | Effective at nanomolar concentrations | Cellular assays |

Table 1: In Vitro Potency of this compound. This table summarizes the key in vitro potency metrics for this compound, highlighting its direct enzymatic inhibition and cellular target engagement.

In Vivo Efficacy

In preclinical animal models, orally administered this compound demonstrated significant anti-tumor activity in various human tumor xenografts, particularly those with activating mutations in the RAS/RAF pathway. Efficacy was observed in colon, pancreatic, and breast cancer models.[4] For instance, in KRAS-mutant colorectal cancer xenografts, treatment with MEK inhibitors has shown the potential to inhibit tumor growth.[5]

Preclinical Pharmacokinetics and Metabolism

Despite promising efficacy, early preclinical studies hinted at pharmacokinetic challenges. In rats and monkeys, this compound underwent extensive oxidative metabolism, leading to the identification of 14 metabolites.[6] The primary route of excretion was through the bile.[6] These findings foreshadowed the issues with poor solubility and rapid clearance that would later be observed in clinical trials.[6] A major metabolite, PD-0184264, was found to be approximately 30-fold more abundant in plasma than the parent compound, this compound.[3][7]

Clinical Development: A Journey Through Phase I and II Trials

This compound was the first MEK inhibitor to be evaluated in human clinical trials. Its clinical development program aimed to establish its safety, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors.

Phase I Clinical Trial

A Phase I dose-escalation study was conducted in patients with advanced malignancies to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound.[8]

| Parameter | Finding |

| Dose Range | 100 mg once daily to 800 mg three times daily |

| Maximum Tolerated Dose (MTD) | 800 mg twice daily with food |

| Dose-Limiting Toxicity | Grade 3 asthenia |

| Common Adverse Events | Diarrhea, asthenia, rash, nausea |

| Pharmacokinetics | Plasma concentrations increased less than proportionally with dose. Administration with a high-fat meal increased drug exposure. |

| Clinical Activity | 1 partial response in pancreatic cancer; 19 patients (28%) with stable disease for a median of 5.5 months. |

| Pharmacodynamics | Median inhibition of pERK in tumor biopsies was 73%. |

Table 2: Summary of this compound Phase I Clinical Trial Results. This table provides a snapshot of the key findings from the initial human study of this compound.[7][8]

Phase II Clinical Trials

Based on the Phase I results, Phase II studies were initiated in patients with advanced non-small cell lung, breast, colon, and pancreatic cancers.[4] However, these trials failed to demonstrate significant anti-tumor activity to warrant further development. While the drug was generally well-tolerated, no complete or partial responses were observed. The primary clinical benefit was stable disease in a subset of patients.

The lack of robust clinical efficacy was largely attributed to the suboptimal pharmacokinetic properties of this compound, specifically its poor solubility and rapid clearance, which likely resulted in insufficient target inhibition over the dosing interval.

The Legacy of this compound: Paving the Way for a New Generation

The development of this compound was ultimately terminated due to its inadequate pharmacokinetic profile and limited clinical activity. However, its journey provided invaluable proof-of-concept for MEK inhibition as a therapeutic strategy. The lessons learned from this compound directly informed the development of second-generation MEK inhibitors, such as PD-0325901 (mirdametinib), which was designed to have improved solubility and metabolic stability.

Experimental Protocols

This section provides detailed methodologies for the key experiments that were central to the evaluation of this compound.

MEK1 Kinase Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 (as substrate)

-

ATP (radiolabeled or for use with a detection system like ADP-Glo™)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound)

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibody for pERK, or ADP-Glo™ reagents)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 96-well plate, add the MEK1 enzyme and the diluted this compound or vehicle control. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Add the inactive ERK2 substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Detect the amount of phosphorylated ERK2. This can be done by:

-

Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.

-

ELISA: Using a phosphospecific antibody that recognizes phosphorylated ERK2.

-

Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

-

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay determines the effect of a compound on the number of viable cells in culture.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

Plate reader capable of measuring absorbance at 490-570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the overnight medium from the cells and replace it with medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C, allowing metabolically active cells to convert the MTS reagent into a colored formazan product.

-

Measure the absorbance of each well at the appropriate wavelength (typically 490 nm).

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Human Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line of interest

-

Matrigel (or other extracellular matrix)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally to the treatment group at the desired dose and schedule.

-

Administer the vehicle control to the control group following the same schedule.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice.

-

-

Study Endpoint and Analysis:

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the data by comparing the tumor growth rates and final tumor volumes between the treatment and control groups.

-

Tumor tissue can be further analyzed for pharmacodynamic markers (e.g., pERK levels by immunohistochemistry or western blot).

-

Visualizations

Signaling Pathway

Figure 1: The RAS/RAF/MEK/ERK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

Figure 2: The Development Workflow of this compound.

References

- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and in Vivo Metabolism of the Anti-Cancer Agent this compound, a MEK Inhibitor, in Rat, Monkey, and Human - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase I and pharmacodynamic study of the oral MEK inhibitor this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CI-1040 in the Inhibition of ERK1/2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-1040, also known as PD184352, was the first selective, orally active, small-molecule inhibitor of MEK1/2 to enter clinical trials.[1][2] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, MEK (Mitogen-activated protein kinase kinase) represents a key therapeutic target.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in the inhibition of ERK1/2 phosphorylation. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][3] Dysregulation of this pathway, often through activating mutations in RAS or BRAF genes, is a hallmark of many cancers.[1]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known kinases that phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2 (also known as p44/42 MAPK).[1] Activated ERK1/2 then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.

Mechanism of Action of this compound

This compound is a potent and highly selective, non-competitive inhibitor of MEK1 and MEK2.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a unique allosteric pocket adjacent to the ATP-binding site on the MEK1/2 enzymes.[2] This binding locks MEK1/2 in an inactive conformation, preventing it from phosphorylating its only known substrates, ERK1 and ERK2.[1] This allosteric mechanism of inhibition confers high specificity for MEK1/2 over other kinases.[2]

The inhibition of MEK1/2 by this compound directly prevents the phosphorylation of ERK1/2 at the conserved Thr202/Tyr204 residues in their activation loop, thereby blocking their activation and downstream signaling.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been evaluated in various in vitro and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| MEK1 | Cell-free kinase assay | 17 nM | [4] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Cancer Type | Assay Type | GI50/IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | ERK1/2 Phosphorylation | 1 µM (inhibited phosphorylation by 99% for ERK1 and 92% for ERK2) | [4] |

| Multiple Breast Cancer Cell Lines | Breast Cancer | Cell Viability (GI50) | Varies by cell line (see source for details) | [5] |

| C26 | Colon Carcinoma | Anchorage-independent growth | 0.15 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Cell Culture and Drug Treatment

-

Cell Lines and Culture Conditions:

-

Select appropriate cancer cell lines (e.g., those with known RAS or BRAF mutations).

-

Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Drug Preparation:

-

Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

-

Treatment Protocol:

-

Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Remove the existing medium and replace it with a medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours).

-

Western Blot Analysis of ERK1/2 Phosphorylation

-

Cell Lysis:

-

After drug treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

In Vitro MEK1 Kinase Assay

-

Assay Components:

-

Recombinant active MEK1 enzyme.

-

Kinase-dead ERK1 (GST-ERK1K71R) as a substrate.[6]

-

ATP (including [γ-32P]ATP for radioactive detection or using non-radioactive detection methods).

-

Kinase reaction buffer.

-

This compound at various concentrations.

-

-

Assay Procedure:

-

Set up the kinase reaction in a microcentrifuge tube or multi-well plate.

-

Combine the MEK1 enzyme, kinase-dead ERK1 substrate, and this compound (or vehicle control) in the kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[6]

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the phosphorylation of the ERK1 substrate by SDS-PAGE and autoradiography (for radioactive assays) or by using specific antibodies and Western blotting (for non-radioactive assays).

-

In Vivo Xenograft Studies

-

Animal Models:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Drug Formulation and Administration:

-

Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally (via gavage) at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.

-

-

Efficacy Assessment:

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blotting for p-ERK1/2 levels) or histological analysis.

-

Visualizations

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Western Blot Analysis

Caption: A typical experimental workflow for assessing ERK1/2 phosphorylation via Western blot.

In Vivo Xenograft Study Workflow

Caption: A generalized workflow for an in vivo xenograft efficacy study of this compound.

Conclusion

This compound is a pioneering MEK1/2 inhibitor that has been instrumental in validating the therapeutic potential of targeting the RAS/RAF/MEK/ERK pathway in cancer. Its specific, non-competitive mechanism of action effectively abrogates ERK1/2 phosphorylation, leading to the inhibition of downstream signaling and anti-proliferative effects in various cancer models. Although its clinical development was halted due to pharmacokinetic limitations, the study of this compound has provided a crucial foundation for the development of next-generation MEK inhibitors with improved properties. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating MEK inhibition and the broader field of signal transduction in cancer.

References

- 1. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Impact of CI-1040 on Cell Proliferation and Apoptosis: A Technical Overview

Abstract

CI-1040, a highly specific, non-ATP-competitive inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase), represents a significant tool in the study of oncology and cell signaling. By targeting a critical node in the RAS/RAF/MEK/ERK pathway, this compound effectively disrupts downstream signaling essential for cell proliferation and survival. This document provides a detailed examination of the mechanisms through which this compound exerts its anti-tumor effects, specifically focusing on its potent ability to inhibit cell proliferation and induce programmed cell death (apoptosis). It includes a summary of its efficacy across various cell lines, detailed experimental protocols for assessing its impact, and visual diagrams of the core signaling pathway and experimental workflows.

Introduction to this compound and the MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling cascade is a central pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including growth, proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers, leading to uncontrolled cell division and resistance to apoptosis.

MEK1 and MEK2 are dual-specificity protein kinases that serve as the unique upstream activators of the extracellular signal-regulated kinases, ERK1 and ERK2. By phosphorylating and activating ERK1/2, MEK plays a pivotal role in relaying oncogenic signals. This compound (PD184352) was one of the first highly potent and selective, orally active, non-competitive inhibitors of MEK1/2. Its mechanism of action involves binding to a unique allosteric pocket on the MEK enzyme, preventing its phosphorylation and activation of ERK. This blockade of ERK activation is the primary driver of this compound's anti-proliferative and pro-apoptotic effects.[2][3]

This compound's Impact on Cell Proliferation

The primary consequence of MEK inhibition by this compound is the suppression of ERK1/2 phosphorylation.[2] Activated ERK is responsible for phosphorylating numerous downstream targets that promote cell cycle progression. By inhibiting this process, this compound induces a cytostatic effect, leading to cell cycle arrest, typically at the G0/G1 phase.[1] This prevents cells from entering the S phase, thereby halting proliferation.

The potency of this compound's anti-proliferative effects is commonly quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the genetic background and tissue origin of the cancer cell line.

Table 1: IC50 Values for this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| U-937 | Acute Myeloid Leukemia | Not explicitly stated, but dose-dependent inhibition observed. | [4] |

| Rat Fibroblasts | N/A (In Vitro Model) | 5.8 nM (for pERK1/2 inhibition) | [2] |

| Multiple Myeloma (H929, U266) | Multiple Myeloma | ~1-4 µM (for TAK-733, a similar MEK inhibitor) | [1] |

Note: Specific IC50 values for this compound are frequently reported in proprietary or older literature. The provided data illustrates the range of efficacy. Data for the similar MEK inhibitor TAK-733 is included for context in a hematological malignancy.

This compound's Role in the Induction of Apoptosis

Beyond its cytostatic effects, this compound actively promotes apoptosis in susceptible cancer cells. The ERK pathway transmits potent pro-survival signals, partly by upregulating anti-apoptotic proteins like Bcl-2 and inhibiting pro-apoptotic ones. By blocking this pathway, this compound shifts the cellular balance towards programmed cell death.

Key mechanisms in this compound-induced apoptosis include:

-

Upregulation of Pro-Apoptotic Proteins: Studies have shown that this compound can induce a significant increase in the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis).[4]

-

Caspase Activation and PARP Cleavage: The induction of apoptosis culminates in the activation of effector caspases, such as Caspase-3. Activated Caspase-3 then cleaves critical cellular substrates, including Poly(ADP-ribose) polymerase (PARP).[1][5] PARP cleavage is a classic hallmark of apoptosis.

Table 2: Pro-Apoptotic Effects of MEK Inhibition

| Cell Line | Assay | Key Finding | Reference |

| U-937 | Western Blot | Increased PUMA protein levels. | [4] |

| U-937 | siRNA Knockdown | Knockdown of PUMA inhibited this compound-induced apoptosis. | [4] |

| H929, U266 | Annexin V/PI | Significant increase in early and late apoptotic cells with MEK inhibitor TAK-733. | [1] |

| H929, U266 | Western Blot | Induction of Caspase-3 and PARP cleavage with MEK inhibitor TAK-733. | [1] |

Visualizing the Mechanism of Action and Workflows

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and the specific point of inhibition by this compound.

Caption: this compound inhibits MEK1/2, blocking ERK1/2 activation and downstream effects.

Experimental Workflows

The following diagrams outline standard procedures for assessing the effects of this compound on cell proliferation and apoptosis.

Caption: A typical workflow for assessing cell viability using the MTT assay.

Caption: A standard workflow for detecting apoptosis via Annexin V/PI staining.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to assess cell viability by measuring the metabolic activity of a cell population. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution: 5 mg/mL in sterile PBS.[6][7]

-

Solubilization solution: DMSO or 0.1% NP40, 4 mM HCl in isopropanol.[7]

-

96-well flat-bottom plates.

-

Multi-channel pipette.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Drug Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.[6][7]

-

Data Acquisition: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.

Data Analysis:

-

Subtract the average absorbance of the medium-only blanks from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[10]

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired time.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize. Combine all cells from each sample.[10][11]

-

Washing: Centrifuge the cell suspension (e.g., 5 min at 300 x g) and wash the cells twice with cold PBS.[10][11]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[9]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Conclusion

This compound demonstrates a robust, dual mechanism of anti-cancer activity by directly targeting the MEK/ERK signaling pathway. Its inhibition of MEK1/2 leads to a potent blockade of cell proliferation via cell cycle arrest and a concurrent induction of apoptosis through the modulation of key survival and death-regulating proteins. The experimental protocols and workflows detailed herein provide a standardized framework for researchers to quantify these effects. The targeted nature of this compound and its successors continues to make MEK inhibition a compelling strategy in the development of precision cancer therapies.

References

- 1. MEK inhibitor, TAK-733 reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting ERK Activation with this compound Leads to Compensatory Upregulation of Alternate MAPKs and Plasminogen Activator Inhibitor-1 following Subtotal Nephrectomy with No Impact on Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting ERK Activation with this compound Leads to Compensatory Upregulation of Alternate MAPKs and Plasminogen Activator Inhibitor-1 following Subtotal Nephrectomy with No Impact on Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEK inhibitor this compound induces apoptosis in acute myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Knockdown of PARP-1 Inhibits Proliferation and ERK Signals, Increasing Drug Sensitivity in Osteosarcoma U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. kumc.edu [kumc.edu]

- 10. scispace.com [scispace.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

CI-1040: An In-depth Analysis of its Specificity for MEK1 vs. MEK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the small molecule inhibitor CI-1040 (PD184352) for the dual-specificity kinases MEK1 and MEK2. This compound was the first MEK inhibitor to enter clinical trials and has been instrumental in validating the therapeutic potential of targeting the Ras/Raf/MEK/ERK signaling pathway.[1][2][3][4][5] This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Quantitative Analysis of MEK1 and MEK2 Inhibition

This compound is widely characterized as a potent and selective allosteric inhibitor of both MEK1 and MEK2.[1][2][3][4][5][6] It exerts its inhibitory effect by binding to a unique hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[1] This non-ATP competitive mechanism confers high selectivity for MEK1/2 over other kinases.[1]

| Target | Parameter | Value (nM) | Assay Type | Reference |

| MEK1 | IC50 | 17 | Cell-free | [6] |

| MEK1 | IC50 | 300 | In vitro | |

| MEK1/2 | IC50 | 0.33 (for PD-0325901, an analog) | Cell-based | [7] |

| MEK1/2 | IC50 | 1 (for PD-0325901, an analog) | Biochemical | [1] |

Note on Data Variability: The observed range in reported IC50 values for MEK1 (17 nM vs. 300 nM) highlights the critical influence of assay conditions on the determined potency of an inhibitor. Factors such as enzyme and substrate concentrations, ATP concentration, and the specific assay format can significantly impact the results. For instance, the 17 nM value was determined in a cell-free assay measuring direct inhibition of MEK1, while the 0.3 µM value was from an in vitro assay where the concentration required to inhibit EGF-induced ERK2 activation in cells was much lower (2 nM), suggesting potent cellular activity.

Signaling Pathway and Mechanism of Action

This compound targets the core of the classical MAPK/ERK signaling cascade. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of this compound against MEK1. A similar protocol can be adapted for MEK2 due to the high homology between the two isoforms.

In Vitro MEK1 Kinase Assay (Radiometric)

This assay measures the phosphorylation of a substrate by MEK1 in the presence of a radiolabeled ATP, allowing for the quantification of kinase activity.

Materials:

-

Recombinant human MEK1 enzyme

-

Kinase-inactive ERK1 (e.g., GST-ERK1 K71R) as a substrate

-

This compound (solubilized in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter and fluid

Workflow Diagram:

Caption: A generalized workflow for an in vitro radiometric kinase assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the recombinant MEK1 enzyme, the kinase-inactive ERK1 substrate, and the diluted this compound or DMSO vehicle control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well.

-

Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

-

Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed paper in scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a well-established, potent, and selective allosteric inhibitor of MEK1 and MEK2. While it is consistently demonstrated to inhibit both isoforms, a definitive, direct quantitative comparison of its potency against MEK1 versus MEK2 from a single study is not prominently available. The existing data, primarily focused on MEK1, shows potent inhibition in the low nanomolar range in cell-free assays. The variability in reported IC50 values underscores the importance of considering the specific experimental conditions when comparing potencies. The detailed experimental protocol provided serves as a foundation for researchers aiming to further investigate the inhibitory profile of this compound and other MEK inhibitors. Future studies providing a direct comparative analysis of this compound's activity against MEK1 and MEK2 under identical assay conditions would be valuable for a more complete understanding of its isoform specificity.

References

- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacodynamic study of the oral MEK inhibitor this compound in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

The MEK Inhibitor CI-1040: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CI-1040, also known as PD184352, is a pioneering small-molecule inhibitor of the dual-specificity kinases MEK1 and MEK2 (Mitogen-activated protein kinase kinase). As the first MEK inhibitor to enter clinical development, it has been instrumental in validating the therapeutic potential of targeting the Ras/Raf/MEK/ERK signaling pathway, a critical cascade frequently dysregulated in human cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound.

Chemical Structure and Properties